N-Monodesmethyl bedaquiline

説明

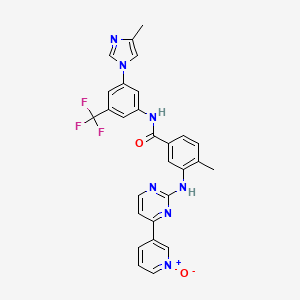

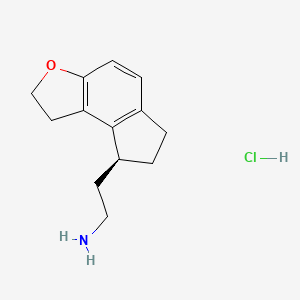

“N-Monodesmethyl bedaquiline” is a metabolite of Bedaquiline . Bedaquiline is a diarylquinoline antimycobacterial drug used in combination with other antibacterials to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) .

Synthesis Analysis

Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite .Molecular Structure Analysis

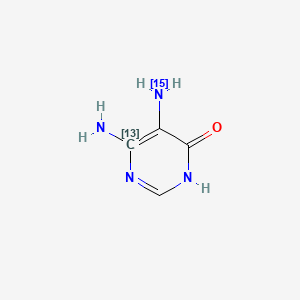

The molecular formula of N-Monodesmethyl bedaquiline is C31H29BrN2O2 . For more detailed structural information, you may refer to specialized chemical databases or resources.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Monodesmethyl bedaquiline are not explicitly stated in the retrieved sources. For Bedaquiline, it has been found that different salts of the drug have different properties .科学的研究の応用

Pharmacokinetics and Drug-Drug Interactions : Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to N-Monodesmethyl bedaquiline. Studies have assessed the pharmacokinetics and drug-drug interaction profile of bedaquiline, including its interactions with anti-TB drugs and antiretroviral agents (R. V. van Heeswijk, B. Dannemann, & R. Hoetelmans, 2014).

Safety and Tolerability : Research indicates that bedaquiline, including its metabolite N-Monodesmethyl bedaquiline, is generally well tolerated, with a study showing it had a manageable safety profile when used with efavirenz, an antiretroviral drug (K. Dooley et al., 2012).

Measurement and Analysis in Human Serum : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to analyze bedaquiline and N-Monodesmethyl bedaquiline in human serum. This method is useful for pharmacokinetic studies and in clinical practice (J. Alffenaar et al., 2015).

Study of Metabolism and Novel Metabolites : Research has extended the understanding of bedaquiline metabolism, confirming that CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation, along with CYP3A4. This knowledge is important to predict and prevent drug-drug interactions and adverse drug reactions (Ke Liu et al., 2014).

Effectiveness in Multidrug-Resistant Tuberculosis Treatment : Bedaquiline-containing regimens have demonstrated high conversion and success rates in treating MDR- and extensively drug-resistant tuberculosis (XDR-TB) under various conditions, indicating its effectiveness and safety (S. Borisov et al., 2017).

Resistance Mechanisms and Prevention : The emergence of bedaquiline resistance, including its metabolite, has been studied, highlighting the need for systematic surveillance and understanding of resistance mechanisms to delay resistance acquisition (T. Nguyen et al., 2018).

Population Pharmacokinetics : A comprehensive study of bedaquiline's population pharmacokinetics helps in understanding its distribution, clearance, and variability among different demographic groups (S. Mcleay et al., 2014).

作用機序

Target of Action

N-Monodesmethyl bedaquiline, also known as rac-N-Desmethyl Bedaquiline, is a metabolite of bedaquiline . Bedaquiline is a bactericidal antimycobacterial drug that belongs to the class of diarylquinoline . It primarily targets the c subunit of ATP synthase , an enzyme responsible for synthesizing ATP . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .

Mode of Action

Bedaquiline and its metabolite, N-Monodesmethyl bedaquiline, inhibit the c subunit of ATP synthase . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in ATP synthesis . As a result, the energy metabolism of the bacteria is disrupted, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by N-Monodesmethyl bedaquiline is the ATP synthesis pathway . By inhibiting the c subunit of ATP synthase, it disrupts the production of ATP, a molecule that provides energy for various biochemical reactions within the bacterial cell .

Pharmacokinetics

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into the N-monodesmethyl metabolite . The metabolite is less active against M. tuberculosis, with approximately 4-6 fold lower antimycobacterial activity than the parent compound . The average exposure of the metabolite in humans is also lower, ranging from 23% to 31% . After 8 weeks of bedaquiline administration, the mean elimination half-life was 164 days for bedaquiline and 159 days for the metabolite .

Result of Action

The primary result of the action of N-Monodesmethyl bedaquiline is the death of the M. tuberculosis bacteria . By inhibiting ATP synthase, it disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production . This decrease in ATP levels affects the survival and growth of the bacteria, ultimately leading to its death .

Action Environment

The action of N-Monodesmethyl bedaquiline can be influenced by various environmental factors. For instance, the presence of other drugs known to induce or inhibit CYP3A4 can affect the metabolism of bedaquiline and the formation of its metabolite . Therefore, the co-administration of bedaquiline with such drugs needs to be carefully managed to ensure safe and effective treatment .

Safety and Hazards

Bedaquiline has been associated with risks such as inhibition of the hERG (human Ether-à-go-related gene; KCNH2), potassium channel (concurrent risk of cardiac toxicity), and risk of phospholipidosis due to its more lipophilic nature . The safety and hazards of N-Monodesmethyl bedaquiline specifically are not detailed in the retrieved sources.

将来の方向性

The development of standardized drug susceptibility testing (DST) for bedaquiline is urgently needed . Understanding any target and non-target-based mechanisms is essential to minimize resistance development and treatment failure and help to develop appropriate DST for bedaquiline and genetic-based resistance screening .

特性

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235434 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Monodesmethyl bedaquiline | |

CAS RN |

861709-47-9 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-MONODESMETHYL BEDAQUILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)